molecular formula C10H9F B13430766 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene CAS No. 180088-59-9

3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene

Katalognummer: B13430766
CAS-Nummer: 180088-59-9
Molekulargewicht: 148.18 g/mol
InChI-Schlüssel: NDLVGWPDTAUVCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is a fluorinated derivative of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings and a fluorine atom attached to one of the carbon atoms. The molecular formula of this compound is C10H9F .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene typically involves the fluorination of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene. This can be achieved through various methods, including direct fluorination using fluorine gas or electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product, with stringent control over reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted tricyclic compounds depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced tricyclic compounds with fewer double bonds.

Wissenschaftliche Forschungsanwendungen

3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene involves its interaction with molecular targets through its fluorine atom and tricyclic structure. The fluorine atom can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The tricyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: The non-fluorinated parent compound.

    1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: A positional isomer with the fluorine atom at a different position.

    4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene: A brominated derivative with similar tricyclic structure.

Uniqueness

3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

180088-59-9

Molekularformel

C10H9F

Molekulargewicht

148.18 g/mol

IUPAC-Name

3-fluorotricyclo[3.3.2.02,8]deca-3,6,9-triene

InChI

InChI=1S/C10H9F/c11-9-5-6-1-3-7-8(4-2-6)10(7)9/h1-8,10H

InChI-Schlüssel

NDLVGWPDTAUVCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C3C2C(=CC1C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.